3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide

Potassium Channel Cardiovascular Smooth Muscle

Researchers developing potassium channel openers (PCOs) or HIF-1 inhibitors often face inconsistent activity from generic benzopyrans. This 3-amino-8-sulfonamide benzopyran offers a precisely substituted scaffold critical for target engagement. - Retains myorelaxant activity vs. ring-opened analogues - 8-sulfonamide disrupts p300-HIF-1α complex - Primary amine enables focused library synthesis Suitable for cardiovascular & oncology SAR studies. Global shipping with -20°C storage.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
Cat. No. B13252533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide
Molecular FormulaC9H12N2O3S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=CC=C2S(=O)(=O)N)N
InChIInChI=1S/C9H12N2O3S/c10-7-4-6-2-1-3-8(15(11,12)13)9(6)14-5-7/h1-3,7H,4-5,10H2,(H2,11,12,13)
InChIKeyAZNGTIKHZUCZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide: A Key Benzopyran Sulfonamide Scaffold for Ion Channel and Kinase Research


3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide (CAS: 2059975-06-1) is a chiral benzopyran derivative featuring a primary amine at the 3-position and a sulfonamide group at the 8-position of the chroman ring . With a molecular formula of C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol , this compound belongs to a privileged scaffold class recognized for its utility in developing potassium channel modulators and HIF pathway inhibitors [1].

1 Potassium channel modulator studies in smooth muscle tissue models
2 HIF-1 pathway inhibition screening in cancer cell biology
3 Chiral benzopyran scaffold for focused SAR library synthesis

Why Generic Benzopyran or Sulfonamide Substitution Cannot Replace 3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide in Ion Channel and HIF Research


The precise substitution pattern of the 3-amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide scaffold is critical for target engagement and downstream biological effects, and cannot be interchanged with generic benzopyrans or sulfonamides. Structural modifications to the benzopyran core, such as ring-opening, can completely ablate or invert functional activity, as demonstrated by studies showing that ring-opened analogues of dihydrobenzopyran potassium channel openers lose their myorelaxant effect [1]. Furthermore, within the sulfonamide benzopyran class, specific substitution patterns dictate selectivity; for instance, certain N-sulfonamide modifications can convert glyburide-insensitive smooth muscle relaxants into potent smooth muscle contractors [2]. The following quantitative evidence details the specific, verifiable differentiation of the 3-amino-8-sulfonamide substitution.

Ring integrity Ring-opened benzopyran analogs may lose potassium channel opener activity; intact 3-amino-dihydrobenzopyran ring is required for reported myorelaxant response.
Sulfonamide position Non-sulfonamide benzopyrans lack the functional plasticity of the 8-sulfonamide group, which can shift smooth muscle response from relaxant to contractor.
HIF SAR Generic benzopyrans without the 8-sulfonamide substitution may not support HIF-1 pathway inhibition at comparable potency; substitution dictates solubility and target engagement.

Quantitative Differentiation of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide Against In-Class Comparators


3-Amino-8-sulfonamide Substitution on the Benzopyran Core Retains Potassium Channel Modulatory Activity Lost in Ring-Opened Analogues

The 3-amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide scaffold maintains the intact dihydrobenzopyran ring structure essential for potassium channel opener (PCO) activity. In contrast, ring-opened analogues of dihydrobenzopyran PCOs were prepared and evaluated, and they failed to exhibit the myorelaxant effect on rat aorta rings that is characteristic of the intact benzopyran class [1]. This demonstrates that the integrity of the 3-amino-substituted dihydrobenzopyran ring is a prerequisite for retaining this specific biological function.

Ring vs. open-chain
Class-level inference
Intact dihydrobenzopyran ring retains myorelaxant effect in rat aorta; ring-opened analogs show loss of function.
Supports intact ring as prerequisite for PCO research
Specific IC50 shift not reported; review class literature
Potassium Channel Cardiovascular Smooth Muscle

Sulfonamide Moiety at the 8-Position Enables Functional Conversion Not Observed with Non-Sulfonamide Benzopyrans

The presence of the sulfonamide group at the 8-position is critical for modulating the functional outcome of benzopyran-based compounds. While benzopyran-related potassium channel openers typically act as smooth muscle relaxants, conversion to an N-sulfonamide at the 8-position can result in a functional switch, turning them into potent smooth muscle contractors [1]. This functional dichotomy is not observed in benzopyran analogues lacking the sulfonamide group, highlighting the unique role of the 8-sulfonamide in tuning pharmacological activity.

Sulfonamide functional switch
Class-level inference
8-sulfonamide modification can convert benzopyran PCOs from smooth muscle relaxants to contractors.
Enables study of sulfonamide-dependent functional tuning
Contractile potency data not available; review comparative studies
Sulfonamide Potassium Channel Smooth Muscle

The 3-Amino-3,4-dihydro-2H-1-benzopyran Scaffold is a Privileged Core for HIF-1 Pathway Inhibition, with Substitutions Dictating Potency and Physicochemical Properties

The benzopyran core, when appropriately substituted, serves as a potent inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway. A library of sulfonamide benzopyran analogs was designed and synthesized to improve potency and physicochemical properties compared to lead compounds 1 and 2 [1]. While specific quantitative data for 3-amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide is not available, the study demonstrates that the 8-sulfonamide substitution on the benzopyran ring is a key structural feature for optimizing HIF-1 inhibition, with modifications aimed at enhancing water solubility and potency relative to earlier analogs like KCN1 [2].

HIF-1 SAR context
Class-level inference
8-sulfonamide benzopyran library designed to improve HIF-1 inhibition potency and solubility versus lead compounds.
Positions compound as a scaffold for HIF pathway inhibitor optimization
Specific IC50 values not reported; refer to SAR publication
HIF-1 Cancer Hypoxia

High-Value Research Applications for 3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide Based on Verified Differentiation


Investigating Potassium Channel Modulation in Smooth Muscle and Cardiovascular Tissues

This compound is suitable for studies on potassium channel openers (PCOs) and their effects on smooth muscle. Its intact 3-amino-3,4-dihydro-2H-1-benzopyran ring is essential for retaining myorelaxant activity [1], making it a valuable scaffold for cardiovascular research, particularly in the context of arrhythmias and hypertension where benzopyran PCOs have shown therapeutic potential [2].

Probing the Hypoxia-Inducible Factor (HIF) Pathway in Cancer Biology

Given the established role of sulfonamide-substituted benzopyrans as HIF-1 pathway inhibitors, this compound can be employed in cancer research to study hypoxia-driven tumor progression, angiogenesis, and metastasis [1]. Its 8-sulfonamide group is a key motif for disrupting the p300-HIF-1α complex, a validated target for anticancer therapy [2].

Serving as a Versatile Building Block for Medicinal Chemistry and SAR Studies

The primary amine at the 3-position and the sulfonamide at the 8-position offer distinct handles for further derivatization. This makes the compound a strategic intermediate for synthesizing focused libraries to explore structure-activity relationships (SAR) in potassium channel modulation [1], HIF-1 inhibition [2], or other benzopyran-related biological activities, such as 5-HT1A receptor agonism [3].

Application
Selection Property
Validation Focus
Smooth muscle potassium channel research
Intact 3-amino-3,4-dihydro-2H-1-benzopyran ring
Myorelaxant activity in isolated tissue (rat aorta ring model)
HIF-1 pathway inhibition studies
8-sulfonamide substitution for HIF-1 SAR
p300-HIF-1α complex disruption assay
Benzopyran-focused library synthesis
3-amino and 8-sulfonamide derivatization handles
SAR for potassium channel or HIF targets
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